molecular formula C17H20N4O3S B2441947 N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide CAS No. 296882-82-1

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

Cat. No.: B2441947
CAS No.: 296882-82-1
M. Wt: 360.43
InChI Key: BYKOGXKIENOVFN-UHFFFAOYSA-N
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Description

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Mechanism of Action

    Target of Action

    The compound “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a type of sulfonamide, which are known to inhibit the activity of carbonic anhydrase, an enzyme involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons .

    Mode of Action

    Sulfonamides like “this compound” typically work by inhibiting the enzyme’s active site, preventing the normal substrate from binding and thus blocking the enzyme’s function .

    Biochemical Pathways

    By inhibiting carbonic anhydrase, sulfonamides can disrupt various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide .

    Result of Action

    The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of bicarbonate in the body, potentially affecting processes such as respiration and the maintenance of acid-base balance .

    Action Environment

    The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH and temperature, although specific details would depend on the compound’s chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium catalysts and sulfonium salts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide has several scientific research applications:

Properties

IUPAC Name

N-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-14(22)19-15-5-7-16(8-6-15)25(23,24)21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKOGXKIENOVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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